![molecular formula C13H12N2O3S B2747220 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)cyclopropanecarboxamide CAS No. 892846-84-3](/img/structure/B2747220.png)
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)cyclopropanecarboxamide, also known as DBT-BCA, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a cyclopropanecarboxamide derivative that has been synthesized using various methods, and it has been shown to exhibit promising biochemical and physiological effects.
Scientific Research Applications
Anti-Cancer Applications
This compound has been used in the treatment of oral cancer. It has been found to improve the X-ray sensitivity on inhibiting proliferation and promoting oxidative stress and apoptosis of oral cancer cells .
Radioresistant Oral Cancer Treatment
The compound is used in combination with other treatments as a common strategy for solving radioresistant oral cancer .
Organic Synthesis
The compound is used in organic synthesis reactions to produce dendrimers .
Light Emitting Devices
The compound is used in the production of light emitting devices .
Antibacterial Agent
The compound has been found to be an effective antibacterial agent against B. subtilis .
Antiviral Applications
The compound is widely used in antiviral medications .
Antibacterial Applications
The compound is widely used in antibacterial medications .
Antimigraine Applications
Safety and Hazards
properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-12(7-1-2-7)15-13-14-8-5-9-10(6-11(8)19-13)18-4-3-17-9/h5-7H,1-4H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCJYYPQMYZUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}cyclopropanecarboxamide |
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